molecular formula C10H13NO3 B1409524 2-Methoxy-4-(oxetan-3-yloxy)aniline CAS No. 1592509-23-3

2-Methoxy-4-(oxetan-3-yloxy)aniline

Cat. No. B1409524
M. Wt: 195.21 g/mol
InChI Key: GGNNPULTKVRUGM-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(oxetan-3-yloxy)aniline” is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .


Synthesis Analysis

The synthesis of anilines, including “2-Methoxy-4-(oxetan-3-yloxy)aniline”, can be achieved through various methods. One common method involves the nucleophilic substitution of aryl halides . Another approach is the ring expansion of an unsubstituted epoxide, which requires moderate heating and is sensitive to epoxide substitution .


Molecular Structure Analysis

The InChI code for “2-Methoxy-4-(oxetan-3-yloxy)aniline” is 1S/C10H13NO2/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9H,5-6,11H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with an amino group and a methoxy group, and an oxetane ring attached through an ether linkage .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Docking and QSAR Studies

Research involving aniline derivatives, such as 2-methoxy-4-(oxetan-3-yloxy)aniline, includes docking and quantitative structure–activity relationship (QSAR) studies. These studies involve analyzing molecular features contributing to inhibitory activity, using methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) with topological vectors. Such research is crucial in understanding the orientations and active conformations of inhibitors in drug design (Caballero et al., 2011).

Electrochemical Oxidation Studies

Aniline derivatives are also studied in electrochemical oxidation to understand nucleophilic attack sites and product formation. This type of research can be crucial in applications like electroanalytical chemistry and material science (Speiser et al., 1983).

Synthesis and Antimicrobial Activity

The synthesis of novel compounds from aniline derivatives and their antimicrobial activity is another area of research. This includes reacting with primary aromatic amines and investigating the resulting compounds' antimicrobial efficacy, which can be vital in pharmaceutical and medicinal chemistry (Habib et al., 2013).

Applications in Fluorescence Probes and Biological Imaging

Aniline derivatives can be used in the synthesis of compounds with potential applications as fluorescence probes in biological imaging. This is particularly relevant when it comes to compounds that exhibit emissions in the redshift region, which can be crucial in bioimaging and diagnostic fields (Banoji et al., 2022).

Aniline Oxidation in Chemical Synthesis

Aniline oxidation is significant in chemical synthesis, leading to the production of various compounds. Studies in this area focus on the reaction pathways and yields of specific products, contributing to a broader understanding of organic synthesis (Gebhardt et al., 2008).

Wastewater Treatment

In the context of environmental science, the degradation of methoxyanilines in wastewater is a critical area of study. Research into Fenton-like oxidation for hazardous methoxyanilines in aqueous solutions can contribute to better wastewater treatment methodologies, emphasizing public health and environmental protection (Chaturvedi & Katoch, 2020).

Metal-Chelating Applications

Research into metal-chelating compounds like dithiocarbomates, which include methoxyaniline derivatives, is relevant in various industrial, agricultural, and medical applications. These studies often focus on the stability and characterization of metal-ligand coordination (Sekhar et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

properties

IUPAC Name

2-methoxy-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-12-10-4-7(2-3-9(10)11)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNNPULTKVRUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(oxetan-3-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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